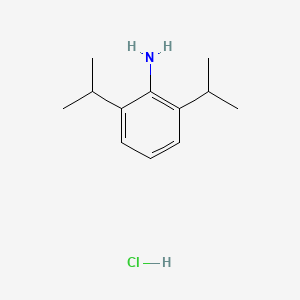

2,6-Diisopropylaniline hydrochloride

Overview

Description

2,6-Diisopropylaniline acts as an intermediate used in the production of carbodiimides stabilizers, synthetic resins, antioxidants, and active pharmaceutical ingredients . It is also used in the preparation of multitopic Schiff-base ligand precursors and 4,5-bis (2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylthioxanthene .

Synthesis Analysis

The synthesis of 2,6-Diisopropylaniline has been developed in two different ways: alkylation of aniline and gas-phase amination of 2,6-diisopropylphenol . More details can be found in the relevant papers .Molecular Structure Analysis

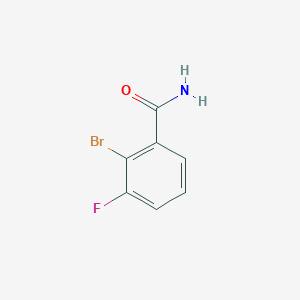

The molecular formula of 2,6-Diisopropylaniline hydrochloride is C12H20ClN . The InChI is 1S/C12H19N.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;/h5-9H,13H2,1-4H3;1H . The Canonical SMILES is CC©C1=C(C(=CC=C1)C©C)N.Cl .Chemical Reactions Analysis

2,6-Diisopropylaniline is an aromatic amine. It reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Diisopropylaniline hydrochloride is 213.75 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds . The exact mass is 213.1284273 g/mol . The topological polar surface area is 26 Ų .Scientific Research Applications

- Application : 2,6-Diisopropylaniline hydrochloride acts as an intermediate in the production of carbodiimides. These compounds stabilize peptide bonds during protein synthesis, making them essential in biochemistry and pharmaceutical research .

- Application : 2,6-Diisopropylaniline hydrochloride contributes to the synthesis of synthetic resins. These resins find use in coatings, composites, and other materials, impacting industries such as automotive, construction, and electronics .

- Application : This compound plays a role in the production of antioxidants. These molecules are vital for preventing cell damage and are relevant in fields like nutrition, aging research, and disease prevention .

- Application : 2,6-Diisopropylaniline hydrochloride is used in the synthesis of APIs. Pharmaceutical researchers incorporate it into drug molecules to achieve specific therapeutic effects. Its applications span various therapeutic areas, from pain management to cardiovascular health .

- Application : Researchers use 2,6-Diisopropylaniline hydrochloride to prepare multitopic Schiff-base ligand precursors. These ligands play a crucial role in coordination chemistry, catalysis, and metal-ion binding studies .

- Application : Beyond the specific fields mentioned above, 2,6-Diisopropylaniline hydrochloride serves as a building block in novel organic syntheses. Researchers explore its reactivity to create new compounds with unique properties, expanding the frontiers of chemical science .

Carbodiimide Stabilizers

Synthetic Resins

Antioxidants

Active Pharmaceutical Ingredients (APIs)

Multitopic Schiff-Base Ligand Precursors

Novel Organic Syntheses

Mechanism of Action

Target of Action

2,6-Diisopropylaniline is a bulky aromatic amine . It primarily targets bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands . These complexes play a crucial role in various chemical reactions.

Mode of Action

The compound interacts with its targets through a chemical reaction. Specifically, 2,6-Diisopropylaniline reacts with bis(trimethylsilylmethyl)yttrium complexes to afford yttrium alkyl anilido species . This reaction involves the elimination of Trimethylsilane (TMS) .

Biochemical Pathways

It’s known that the compound is used to make ligands in coordination chemistry

Pharmacokinetics

Given its chemical properties such as its boiling point of 257°c and its density of 0.94 g/mL at 25°C , it can be inferred that these properties may influence its pharmacokinetics.

Result of Action

The primary result of 2,6-Diisopropylaniline’s action is the production of yttrium alkyl anilido species . These species are important in various chemical reactions.

Action Environment

The action of 2,6-Diisopropylaniline can be influenced by various environmental factors. For instance, its reaction with bis(trimethylsilylmethyl)yttrium complexes occurs in the presence of bulky amidopyridinate (Ap) and amidinate (Amd) ligands . Additionally, its physical properties such as its boiling point and density suggest that temperature and pressure could also affect its stability and efficacy .

Safety and Hazards

2,6-Diisopropylaniline hydrochloride causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

As part of its vision and strategy (net zero by 2050), Arxada has decided to revamp the production of 2,6-diisopropylaniline, in order to give a sustainable twist to a long-established product with applications in various sectors, including pharma, agriculture, and construction .

Please refer to the relevant papers for more detailed information .

properties

IUPAC Name |

2,6-di(propan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;/h5-9H,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLSLIDLBHRORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457961 | |

| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50522-40-2 | |

| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)

diphenyl-](/img/structure/B3059445.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)

![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)